Phanginin A

Description

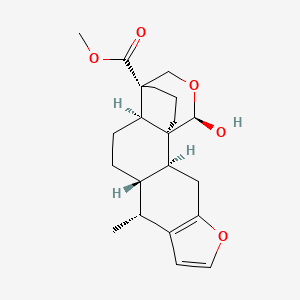

Phanginin A is a cassane diterpenoid isolated from the seeds of Caesalpinia sappan, a plant traditionally used in Asian medicine for its anti-inflammatory and blood-tonic properties . Structurally, it belongs to the cassane diterpenoid family, characterized by a fused tetracyclic framework with varying oxygenated substituents. This compound has demonstrated significant cytotoxicity against multiple cancer cell lines, including ovarian (A2780, HEY), gastric (AGS), and non-small cell lung cancer (A549) cells, with IC50 values in the micromolar range .

Properties

Molecular Formula |

C21H28O5 |

|---|---|

Molecular Weight |

360.4 g/mol |

IUPAC Name |

methyl (1S,2S,9R,10S,13R,14R,17R)-17-hydroxy-9-methyl-5,16-dioxapentacyclo[12.3.3.01,13.02,10.04,8]icosa-4(8),6-diene-14-carboxylate |

InChI |

InChI=1S/C21H28O5/c1-12-13-4-5-17-20(18(22)24-2)7-3-8-21(17,19(23)26-11-20)15(13)10-16-14(12)6-9-25-16/h6,9,12-13,15,17,19,23H,3-5,7-8,10-11H2,1-2H3/t12-,13+,15+,17+,19-,20+,21+/m1/s1 |

InChI Key |

FBOCRPKLWNKMFW-YCBSRJOKSA-N |

Isomeric SMILES |

C[C@@H]1[C@@H]2CC[C@H]3[C@@]4(CCC[C@@]3([C@H]2CC5=C1C=CO5)[C@@H](OC4)O)C(=O)OC |

Canonical SMILES |

CC1C2CCC3C4(CCCC3(C2CC5=C1C=CO5)C(OC4)O)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Phanginin A is a natural cassane diterpenoid isolated from the seeds of Caesalpinia sappan. The seeds are extracted with dichloromethane at room temperature, and the crude extracts are evaporated under reduced pressure. The crude extract is further purified by column chromatography using petroleum ether as the eluent and increasing polarity with acetone to give various fractions .

Chemical Reactions Analysis

Molecular Mechanisms of Action

Phanginin A inhibits hepatic gluconeogenesis by activating SIK1, a key kinase regulated by LKB1. This activation increases SIK1 phosphorylation, which enhances PDE4 activity. Elevated PDE4 breaks down cyclic adenosine monophosphate (cAMP), suppressing the cAMP/PKA/CREB signaling pathway critical for gluconeogenesis .

Key Reaction Pathway

Structural-Activity Relationships (SAR)

Derivatives of this compound were synthesized to explore structure-dependent effects on gluconeogenesis. A notable derivative (compound 7) demonstrated enhanced SIK1 phosphorylation and anti-diabetic efficacy in ob/ob mice, highlighting the importance of structural modifications .

SAR Findings

| Feature | Effect on Activity |

|---|---|

| Hydroxyl Groups | Critical for SIK1 activation |

| Ester Functionalities | Influence PDE4 binding affinity |

| Ring Substituents | Alter cAMP pathway interaction |

Analytical Characterization

This compound’s structure was confirmed using spectroscopic and chromatographic techniques:

Key Analytical Data

| Technique | Observations |

|---|---|

| HRESIMS | Molecular formula: (m/z 399.1789) |

| 1H NMR | Signals for tertiary methyls, oxygenated methines, and carbonyl groups |

| CD Spectra | Positive Cotton effect at 216 nm confirmed R configuration at C-14 |

| X-ray Crystallography | Defined ether bridge positioning between C-19/C-20 in this compound-K |

PDE4 Activity Assay

This compound’s direct effect on PDE4 was quantified using purified enzymes and liver lysates:

-

Protocol : Incubation with cAMP substrate and 5′-nucleotidase.

-

Result : Increased PDE4 activity correlates with reduced cAMP levels .

SIK1 Overexpression

Overexpression of SIK1 in hepatocytes replicated this compound’s effects:

In Vivo Metabolic Effects

In ob/ob mice, this compound:

Scientific Research Applications

Phanginin A has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying cassane diterpenoids and their chemical properties.

Biology: Investigated for its effects on cellular processes, such as gluconeogenesis and phosphorylation of proteins.

Mechanism of Action

Phanginin A exerts its effects by activating salt-induced kinase 1 (SIK1). This activation increases the activity of phosphodiesterase 4 (PDE4) and suppresses the cAMP signaling pathway. By inhibiting the cAMP/protein kinase A (PKA)/CREB pathway, this compound effectively inhibits hepatic gluconeogenesis. This mechanism helps in reducing blood glucose levels and improving metabolic disorders .

Comparison with Similar Compounds

Structural Comparison

Phanginin A shares its cassane diterpenoid core with analogues like Phanginin F, I, R, S, and T, but differs in substituent positions and stereochemistry. Key structural distinctions include:

Key Insights :

- The β-OH at C-11 and α-H at C-20 in this compound are critical for its SIK1 activation, as seen in molecular docking studies .

- Ester groups at C-19/C-20 enhance membrane permeability, contributing to its superior anticancer activity compared to Phanginin R and T .

Functional Comparison

Anticancer Activity

All cassane diterpenoids exhibit cytotoxicity, but potency varies with structural nuances:

Key Insights :

- This compound’s broad-spectrum cytotoxicity is attributed to its ability to induce pro-apoptotic pathways (e.g., caspase-3 activation) .

- Reduced activity in Phanginin T correlates with its C-20 configuration, which hinders target binding .

Metabolic Regulation

This compound is unique in its antidiabetic effects:

- SIK1 Activation : this compound increases SIK1 phosphorylation by 119% in hepatocytes, suppressing gluconeogenic genes (PEPCK, G6Pase) via PDE4 activation .

- In Vivo Efficacy : Acute oral administration (100 mg/kg) reduces blood glucose in ob/ob mice by 46%, outperforming metformin in hepatic cAMP reduction .

In contrast, analogues like Phanginin F and I lack reported effects on glucose metabolism, likely due to absence of the C-11 β-OH/C-20 α-H motif required for SIK1 interaction .

Mechanistic Divergence

Biological Activity

Phanginin A is a natural compound derived from the seeds of Caesalpinia sappan Linn, recognized for its diverse biological activities. Recent studies have highlighted its significant role in modulating metabolic processes, particularly through the activation of salt-inducible kinase 1 (SIK1), which is crucial in regulating gluconeogenesis. This article delves into the biological activity of this compound, focusing on its mechanisms of action, effects on glucose metabolism, and potential therapeutic applications.

Activation of SIK1

This compound has been shown to activate SIK1, leading to various downstream effects that inhibit gluconeogenesis. The activation mechanism involves:

- Phosphorylation of SIK1 : this compound significantly increases SIK1 phosphorylation in both in vitro and in vivo settings, as demonstrated in studies involving primary mouse hepatocytes and ob/ob mice models .

- Regulation of the cAMP/PKA/CREB Pathway : The compound enhances phosphodiesterase 4 (PDE4) activity, which subsequently reduces cyclic adenosine monophosphate (cAMP) levels, inhibiting the cAMP/PKA/CREB signaling pathway critical for gluconeogenesis .

Inhibition of Gluconeogenesis

The biological activity of this compound extends to its ability to suppress gluconeogenesis effectively. Key findings include:

- Experimental Evidence : Studies reveal that this compound treatment leads to a marked decrease in glucose production in cultured hepatocytes and in ob/ob mice, indicating its potential as a therapeutic agent for managing hyperglycemia .

- Long-term Effects : Chronic administration of this compound has shown to improve glucose tolerance and reduce blood lipid levels in ob/ob mice, suggesting beneficial effects on metabolic disorders associated with type 2 diabetes .

Summary of Key Studies

Case Studies

- Case Study 1 : In a controlled study using primary mouse hepatocytes, this compound was administered at varying concentrations. Results indicated a dose-dependent increase in SIK1 phosphorylation and a corresponding decrease in glucose output.

- Case Study 2 : In vivo experiments with ob/ob mice demonstrated that long-term treatment with this compound led to significant reductions in fasting blood glucose levels and improved insulin sensitivity compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.